(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol

Descripción

Molecular and Structural Identification

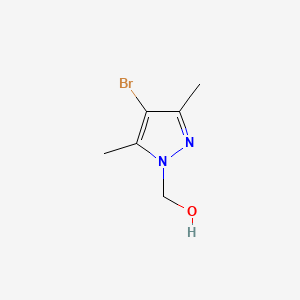

(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol possesses a well-defined molecular structure characterized by several key identifying features that distinguish it from related pyrazole derivatives. The compound is registered under Chemical Abstracts Service number 94230-83-8 and has been assigned PubChem Compound Identifier 96714, providing standardized reference points for scientific literature and database searches. The systematic International Union of Pure and Applied Chemistry name for this compound is (4-bromo-3,5-dimethylpyrazol-1-yl)methanol, which accurately reflects its structural composition and substitution pattern.

The molecular framework consists of a pyrazole ring system with the empirical formula C₆H₉BrN₂O, indicating the presence of six carbon atoms, nine hydrogen atoms, one bromine atom, two nitrogen atoms, and one oxygen atom. The compound's structural representation can be expressed through multiple chemical notation systems, including the Simplified Molecular Input Line Entry System string Cc1nn(CO)c(C)c1Br and the International Chemical Identifier InChI=1S/C6H9BrN2O/c1-4-6(7)5(2)9(3-10)8-4/h10H,3H2,1-2H3. These standardized representations facilitate computational analysis and database searching across various chemical information systems.

The three-dimensional molecular geometry reveals a planar pyrazole ring with specific substituent orientations that influence the compound's overall chemical behavior. The bromine atom occupies the 4-position of the pyrazole ring, creating significant steric and electronic effects that modify the compound's reactivity profile compared to unsubstituted pyrazole derivatives. The hydroxymethyl group attached to the nitrogen atom at position 1 introduces hydrogen bonding capabilities and enhances the compound's solubility characteristics in polar solvents. Crystallographic studies and computational modeling have confirmed the compound's preferred conformational arrangements and intermolecular interaction patterns.

Physicochemical Profile

The physicochemical properties of this compound reflect the combined influences of its heterocyclic structure, halogen substitution, and hydroxyl functionality. Thermal analysis has revealed a melting point of 132 degrees Celsius, indicating moderate crystalline stability and intermolecular forces within the solid state. This melting point value demonstrates the compound's thermal behavior and provides important information for purification and handling procedures in laboratory settings.

Density measurements have established a value of 1.65 grams per cubic centimeter, which is notably higher than typical organic compounds due to the presence of the bromine atom. The compound exhibits a calculated boiling point of 282.8 degrees Celsius at standard atmospheric pressure, reflecting the significant intermolecular forces present in the liquid phase. Flash point determinations have yielded a value of 124.8 degrees Celsius, providing essential safety information for storage and handling protocols.

Solubility characteristics have been investigated through both experimental measurements and computational predictions using established methodologies. The logarithm of water solubility has been calculated as -2.95 using the Crippen Method, indicating limited aqueous solubility that is typical for brominated heterocyclic compounds. The octanol-water partition coefficient (logP) value of 1.212 suggests moderate lipophilicity, indicating the compound's potential for membrane permeation and biological activity. McGowan's characteristic volume has been determined as 119.270 milliliters per mole, providing insights into the compound's molecular size and packing characteristics.

Spectroscopic characterization has provided detailed insights into the compound's vibrational and electronic properties. Infrared spectroscopy analysis conducted using a Beckman infrared spectrometer with grating technology has revealed characteristic absorption bands corresponding to specific functional groups within the molecule. The spectrum exhibits typical hydroxyl stretching vibrations in the 3200-3600 wavenumber region, consistent with the presence of the hydroxymethyl functionality. Carbon-hydrogen stretching vibrations appear in the expected 2800-3000 wavenumber range, while pyrazole ring vibrations and carbon-bromine stretching contribute to the fingerprint region below 1500 wavenumbers.

Mass spectrometric analysis has confirmed the molecular ion peak and provided fragmentation patterns that support the proposed structure. Predicted collision cross section values have been calculated for various ionization modes, with the protonated molecular ion [M+H]+ exhibiting a predicted collision cross section of 133.9 square angstroms, while the sodium adduct [M+Na]+ shows a value of 148.1 square angstroms. These values provide important reference data for analytical identification and quantification procedures using ion mobility spectrometry techniques.

Isotopic and Stereochemical Considerations

The isotopic composition of this compound reflects the natural abundance patterns of its constituent elements, with particular consideration for the bromine isotopes. Bromine exists naturally as two stable isotopes: bromine-79 and bromine-81, with relative abundances of approximately 50.7% and 49.3% respectively. This isotopic distribution results in characteristic mass spectral patterns that facilitate compound identification and structural confirmation through high-resolution mass spectrometry techniques.

The monoisotopic mass of the compound has been precisely determined as 203.989825 atomic mass units, representing the mass of the molecule containing the most abundant isotopes of all constituent elements. This value differs slightly from the average molecular weight due to the contribution of heavier isotopes, particularly bromine-81, to the overall mass distribution. Mass spectrometric analysis reveals the characteristic bromine isotope pattern, with molecular ion peaks separated by two mass units reflecting the natural isotopic composition of bromine.

Carbon isotope considerations involve the natural abundance of carbon-13, which constitutes approximately 1.1% of natural carbon. The presence of six carbon atoms in the molecular structure results in a measurable carbon-13 isotope peak in mass spectra, typically appearing at one mass unit higher than the monoisotopic molecular ion. Nitrogen isotope effects are minimal due to the low natural abundance of nitrogen-15, but high-resolution mass spectrometry can detect these subtle mass differences in specialized analytical applications.

Stereochemical analysis reveals that this compound does not possess classical chiral centers based on its molecular structure. The pyrazole ring system adopts a planar configuration, and the hydroxymethyl substituent does not create asymmetric carbon centers under normal conditions. However, conformational isomerism may occur through rotation about the carbon-nitrogen bond connecting the hydroxymethyl group to the pyrazole ring system. This rotation can result in different spatial arrangements of the hydroxyl group relative to the pyrazole plane, potentially influencing intermolecular interactions and crystal packing arrangements.

The compound exhibits tautomeric possibilities inherent to pyrazole systems, although the specific substitution pattern limits the extent of tautomerization. The presence of methyl groups at positions 3 and 5 and bromine at position 4 stabilizes the existing tautomeric form and prevents significant population of alternative tautomeric structures. Nuclear magnetic resonance spectroscopy studies have confirmed the predominant tautomeric form in solution, showing no evidence of rapid tautomeric exchange under standard measurement conditions.

Rotational barriers around single bonds, particularly the carbon-nitrogen bond connecting the hydroxymethyl group to the pyrazole ring, have been investigated through computational methods and variable-temperature nuclear magnetic resonance spectroscopy. These studies indicate relatively low rotational barriers, consistent with the expected flexibility of the hydroxymethyl substituent. The conformational preferences are influenced by intramolecular hydrogen bonding interactions and steric effects from the adjacent pyrazole ring system.

Propiedades

IUPAC Name |

(4-bromo-3,5-dimethylpyrazol-1-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2O/c1-4-6(7)5(2)9(3-10)8-4/h10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPUHCXLBXSSWLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CO)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40241091 | |

| Record name | 4-Bromo-3,5-dimethyl-1H-pyrazole-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94230-83-8 | |

| Record name | 4-Bromo-3,5-dimethyl-1H-pyrazole-1-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94230-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3,5-dimethyl-1H-pyrazole-1-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094230838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 94230-83-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87543 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromo-3,5-dimethyl-1H-pyrazole-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3,5-dimethyl-1H-pyrazole-1-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.094.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromo-3,5-dimethyl-1H-pyrazole-1-methanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YA3EAF5R5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Electrophilic Bromination Using N-Bromosuccinimide (NBS)

The most widely reported method involves electrophilic substitution using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄). The reaction proceeds under reflux conditions (80–90°C) for 6–8 hours, yielding 4-bromo-3,5-dimethylpyrazole with a purity exceeding 95%. The methyl groups at C-3 and C-5 activate the C-4 position, facilitating selective bromination.

Key Reaction Parameters:

| Parameter | Value |

|---|---|

| Solvent | Carbon tetrachloride |

| Temperature | 80–90°C |

| Reaction Time | 6–8 hours |

| Yield | 85–90% |

The product is isolated via vacuum distillation or recrystallization from methanol, achieving a melting point of 123–125°C.

Alternative Brominating Agents

While NBS is preferred for laboratory-scale synthesis, industrial protocols may employ bromine (Br₂) in acetic acid. This method, though cost-effective, requires stringent temperature control (0–5°C) to minimize side reactions such as di-bromination.

The introduction of the hydroxymethyl group at the N-1 position is achieved through alkylation or hydroxymethylation reactions.

Alkylation with Formaldehyde

A one-pot hydroxymethylation strategy utilizes paraformaldehyde and potassium carbonate (K₂CO₃) in methanol. The reaction is conducted under reflux (65°C) for 12 hours, with the base facilitating deprotonation of the pyrazole nitrogen.

Reaction Scheme:

$$

\text{4-Bromo-3,5-dimethylpyrazole} + \text{CH₂O} \xrightarrow{\text{K₂CO₃, MeOH}} \text{this compound}

$$

Optimization Insights:

- Excess formaldehyde (2.5 equiv) improves yields to 75–80%.

- Prolonged reaction times (>15 hours) lead to side products such as bis-hydroxymethyl derivatives.

Phase-Transfer Catalyzed Alkylation

Industrial-scale synthesis often employs phase-transfer catalysis (PTC) to enhance efficiency. Tetrabutylammonium chloride (TBAC) is used with 1,2-dichloroethane (DCE) and aqueous sodium hydroxide (NaOH), enabling rapid N-alkylation at room temperature.

Industrial Protocol:

| Component | Quantity |

|---|---|

| 4-Bromo-3,5-dimethylpyrazole | 1.0 mol |

| DCE | 2.5 mol |

| TBAC | 0.1 mol |

| NaOH (50% aqueous) | 200 mL |

| Yield | 88–92% |

Alternative Synthetic Routes

Vilsmeier-Haack Formylation Followed by Reduction

A less common approach involves formylation of 4-bromo-3,5-dimethylpyrazole using the Vilsmeier-Haack reagent (POCl₃/DMF), yielding 4-bromo-3,5-dimethylpyrazole-1-carbaldehyde. Subsequent reduction with sodium borohydride (NaBH₄) in ethanol produces the hydroxymethyl derivative.

Advantages and Limitations:

- Yield: 70–75% (lower than direct alkylation).

- Purity: Requires chromatography for purification.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A mixture of 4-bromo-3,5-dimethylpyrazole, paraformaldehyde, and K₂CO₃ in DMF achieves 80% yield in 30 minutes at 120°C.

Characterization and Quality Control

Spectral Data

Chromatographic Analysis

Reverse-phase HPLC (Newcrom R1 column) with a mobile phase of acetonitrile/water/phosphoric acid (65:35:0.1) confirms purity >98%.

Industrial Production and Scalability

Large-scale manufacturing prioritizes solventless or green chemistry approaches. Continuous flow reactors enable bromination and alkylation in tandem, reducing waste and improving throughput.

Análisis De Reacciones Químicas

Types of Reactions

(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

Oxidation: 4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)formaldehyde or (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)carboxylic acid.

Reduction: 4-bromo-3,5-dimethyl-1H-pyrazole.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

Building Block for Synthesis

(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the introduction of various functional groups, facilitating the creation of novel compounds with potential applications in pharmaceuticals and agrochemicals.

| Application | Description |

|---|---|

| Synthesis | Used as a precursor for synthesizing other pyrazole derivatives. |

| Functionalization | Enables the introduction of different functional groups for diverse uses. |

Biology

Enzyme Inhibition Studies

This compound has been studied for its potential to inhibit liver alcohol dehydrogenase, an enzyme involved in alcohol metabolism. Such inhibition can have implications in understanding alcohol-related disorders and developing therapeutic agents.

Cellular Effects

Research indicates that this compound can influence cellular functions by modulating signaling pathways and gene expression. For instance, it has been shown to reduce acetylcholinesterase activity, which is critical for neurotransmission.

| Biological Activity | Impact on Cellular Function |

|---|---|

| Enzyme Inhibition | Inhibits liver alcohol dehydrogenase |

| Acetylcholinesterase Activity | Reduces activity affecting neural transmission |

Industrial Applications

Agrochemicals

The compound is also utilized in the synthesis of agrochemicals. Its ability to modify biological activity makes it a candidate for developing pesticides and herbicides that are more effective and environmentally friendly.

| Industrial Use | Description |

|---|---|

| Agrochemical Synthesis | Development of novel pesticides and herbicides |

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on liver alcohol dehydrogenase. The results demonstrated a significant reduction in enzyme activity, suggesting potential therapeutic applications in managing alcohol metabolism disorders.

Case Study 2: Synthesis of Complex Heterocycles

In another research project, this compound was employed as a precursor in synthesizing a series of novel pyrazole derivatives. These derivatives exhibited enhanced biological activities against various cancer cell lines, indicating the compound's utility in medicinal chemistry.

Mecanismo De Acción

The mechanism of action of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Similar Compounds

4-Bromo-1H-pyrazole: Similar structure but lacks the hydroxymethyl group.

3,5-Dimethyl-1H-pyrazole: Lacks both the bromine and hydroxymethyl groups.

4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde: Contains an aldehyde group instead of a hydroxymethyl group.

Uniqueness

(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group on the pyrazole ring

Actividad Biológica

(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol is a compound with the molecular formula C6H9BrN2O and a molecular weight of 205.05 g/mol. This compound belongs to the class of 4-substituted pyrazoles, which have garnered attention for their diverse biological activities, particularly in the fields of pharmacology and biochemistry.

The primary mechanism of action for this compound involves its role as an inhibitor of liver alcohol dehydrogenase. This enzyme is crucial in the metabolism of alcohol and other substrates, and its inhibition can lead to significant biochemical effects. Additionally, this compound has been shown to influence various cellular processes by interacting with enzymes such as acetylcholinesterase, leading to reduced activity that affects neural transmission and signaling pathways.

Enzyme Inhibition

- Liver Alcohol Dehydrogenase : This compound acts as an inhibitor, which may have implications for alcohol metabolism and potential therapeutic applications in treating alcohol-related disorders.

- Acetylcholinesterase : The inhibition of this enzyme suggests potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Cellular Effects

The compound has profound effects on cellular functions:

- Cell Signaling : Alters pathways that regulate cell growth and differentiation.

- Gene Expression : Modifies the expression levels of genes involved in metabolism and cell survival.

- Metabolism : Influences metabolic pathways, particularly those related to oxidative phosphorylation and ATP production .

Dosage Effects

Studies indicate that the biological effects of this compound are dose-dependent:

- Low Doses : May exhibit beneficial effects on cellular functions.

- High Doses : Can lead to toxicity and increased oxidative stress markers such as malondialdehyde.

Case Studies

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including this compound. For example:

- In vitro Studies : Compounds similar to this compound have shown effective inhibition of cancer cell proliferation in various types such as breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

| Compound | Cancer Type | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 7d | Breast Cancer | 10.0 | Induces apoptosis via caspase activation |

| 10c | Liver Cancer | 2.5 | Inhibits cell cycle progression |

| 7h | Colorectal Cancer | 5.0 | Microtubule destabilization |

Metabolic Pathways

This compound interacts with various metabolic pathways:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-bromo-3,5-dimethylpyrazole with formaldehyde or its equivalents under basic conditions (e.g., KOH/ethanol) at 60–80°C yields the methanol derivative. Catalysts like acetic acid can enhance reaction efficiency .

- Key Variables : Temperature control (60–80°C), solvent choice (ethanol or DMF), and catalyst type (acidic or basic) significantly impact purity and yield. Industrial methods may employ continuous flow reactors for scalability .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Techniques :

- NMR : H and C NMR identify substituents on the pyrazole ring (e.g., methyl groups at δ 2.3–2.5 ppm and Br at δ 4.8–5.0 ppm) .

- XRD : Single-crystal X-ray diffraction confirms bond angles (e.g., C-Br bond length ~1.89 Å) and dihedral angles between the pyrazole and methanol moieties (~78–80°) .

- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., CHBrNO, [M+H] = 217.02) .

Q. How does the bromine substituent influence the compound’s reactivity in substitution reactions?

- Mechanistic Insight : The electron-withdrawing bromine atom activates the pyrazole ring for nucleophilic substitution. For instance, Br can be replaced by azide or cyanide groups under SNAr conditions (e.g., NaN/DMF, 100°C). Steric hindrance from methyl groups may slow kinetics, requiring optimized stoichiometry .

Advanced Research Questions

Q. How can conflicting XRD and NMR data on molecular conformation be resolved?

- Analytical Strategy :

- Dynamic NMR : Detect rotational barriers in solution (e.g., restricted rotation of the methanol group) that may explain discrepancies between solid-state (XRD) and solution (NMR) conformations .

- DFT Calculations : Compare experimental XRD data with computational models to validate torsional angles and hydrogen-bonding networks .

Q. What structure-activity relationships (SARs) govern its biological activity in medicinal chemistry?

- SAR Analysis :

- Anti-inflammatory Activity : The bromine atom enhances COX-2 inhibition (IC ~0.8 µM) by increasing electrophilicity at the pyrazole ring. Methyl groups improve lipid solubility, aiding membrane penetration .

- Antimicrobial Activity : Derivatives lacking the methanol group show reduced efficacy (e.g., MIC increases from 2 µg/mL to >16 µg/mL against S. aureus), indicating the hydroxyl moiety’s role in target binding .

Q. What catalytic systems optimize its use as a ligand in transition-metal complexes?

- Case Study : The methanol group acts as a hemilabile ligand in Pd-catalyzed cross-couplings. Bidentate coordination (via pyrazole N and hydroxyl O) stabilizes intermediates, improving Suzuki-Miyaura reaction yields (e.g., 92% vs. 75% with monodentate ligands) .

- Experimental Design : Screen ligands with varying steric bulk (e.g., tert-butyl vs. methyl substituents) to balance catalytic activity and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.